molecular formula C7H11BrN2 B1523674 4-bromo-1-tert-butyl-1H-pyrazole CAS No. 70951-85-8

4-bromo-1-tert-butyl-1H-pyrazole

Cat. No. B1523674
CAS RN: 70951-85-8
M. Wt: 203.08 g/mol
InChI Key: KLLXOOSSATXFFY-UHFFFAOYSA-N
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Description

4-Bromo-1-tert-butyl-1H-pyrazole is a pyrazole derivative . It is a heteroaryl halide .


Synthesis Analysis

The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole involves several steps. It has been reported that the cyanation of 4-bromopyrazole in the presence of palladium catalysts . A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised .


Molecular Structure Analysis

The molecular formula of 4-bromo-1-tert-butyl-1H-pyrazole is C7H11BrN2 . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 .


Chemical Reactions Analysis

4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . There are several chemical reactions involving pyrazoles, such as the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes .


Physical And Chemical Properties Analysis

The molecular weight of 4-bromo-1-tert-butyl-1H-pyrazole is 203.08 . It has a boiling point of 229.8±13.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Characterization

4-bromo-1-tert-butyl-1H-pyrazole serves as a versatile intermediate in various chemical syntheses. For example, Bobko et al. (2012) developed a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, using pyrazole bromide as an intermediate. This synthesis features a selective Sandmeyer reaction and provides a more versatile approach than previous methods (Bobko et al., 2012). Additionally, Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and characterized its structure using X-ray diffraction and various spectroscopic methods. The study highlighted its stability and nonlinear optical properties (Tamer et al., 2016).

Structural and Tautomeric Studies

Trofimenko et al. (2007) explored the tautomerism of 4-bromo substituted 1H-pyrazoles in solid states and solutions using magnetic resonance spectroscopy and X-ray crystallography. The study provided insights into the predominance of 3-bromo tautomers over 5-bromo ones, contributing to a better understanding of the chemical behavior of these compounds (Trofimenko et al., 2007).

Material Science and Engineering

In the field of materials science, Ma et al. (2005) utilized 3,5-bis(tert-butyl)pyrazolate, a closely related compound, for synthesizing luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes. These complexes exhibited varying emission energies, demonstrating potential for applications in light-emitting materials (Ma et al., 2005).

Antibacterial and Antifungal Applications

Pundeer et al. (2013) synthesized derivatives of 1H-pyrazoles, including 4-bromo variants, and evaluated their antibacterial and antifungal activities. These compounds showed significant activity against various bacterial and fungal strains, indicating potential for pharmaceutical applications (Pundeer et al., 2013).

Safety And Hazards

4-bromo-1-tert-butyl-1H-pyrazole is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Relevant Papers The relevant papers on 4-bromo-1-tert-butyl-1H-pyrazole include studies on its synthesis , molecular structure , and chemical reactions .

properties

IUPAC Name

4-bromo-1-tert-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLXOOSSATXFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682027
Record name 4-Bromo-1-tert-butyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-tert-butyl-1H-pyrazole

CAS RN

70951-85-8
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70951-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-tert-butyl-1H-pyrazole
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Record name 4-Bromo-1-(ter-Butyl)-1H-Pyrazole
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Synthesis routes and methods I

Procedure details

To a suspension of Na2CO3 (3.6 g, 33.9 mmol) in CH2Cl2 (30 mL) was added 1-tert-butyl-1H-pyrazole (2.1 g, 17 mmol) and Br2 (0.9 mL). The mixture was stirred at room temperature overnight. The formed solid was removed by filtration and the filter cake was washed with CH2Cl2 (30 mL). The filtrates were washed with water (20 mL) and brine (20 mL), dried (MgSO4), and concentrated under reduced pressure to afford crude 4-bromo-1-tert-butyl-1H-pyrazole (2.9 g, 85%), which was used in next step without further purification. MS (ESI) m/z: 203 [M+H]+.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice cooled solution (0° C. to 10° C.) of 1-(tert-butyl)pyrazole (1.75 kg, 14.09 mol) in dichloromethane (12.9 kg) was added NBS (2.63 kg, 14.79 mol) portionwise. The solution was stirred at 0° C. until the content of 1-(tert-butyl)pyrazole<30% (GC), then warmed to RT and stirred until the sample taken shows <1.0% by GC. On receipt of a pass result, 10% sodium bisulfite aqueous was added to the reaction mixture until KI-starch did not turn to blue. The organic phase was then washed with 5% NaCl solution and brine in sequence, then evaporated to give the title compound as a brown liquid (2.67 kg, 93.4% yield; GC purity 99.1% a/a).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 kg
Type
reactant
Reaction Step One
Name
Quantity
2.63 kg
Type
reactant
Reaction Step One
Quantity
12.9 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Camerino - 2015 - vtechworks.lib.vt.edu
Malaria continues to cause significant mortality in sub-Saharan Africa and elsewhere, and existing vector control measures are being threatened by growing resistance to pyrethroid …
Number of citations: 2 vtechworks.lib.vt.edu

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